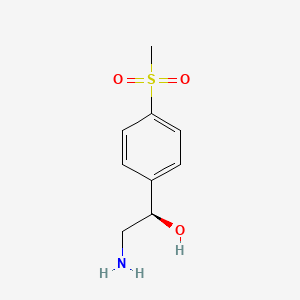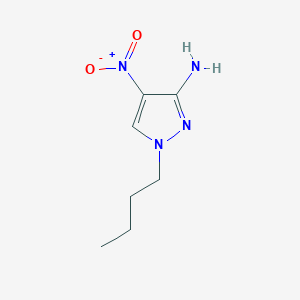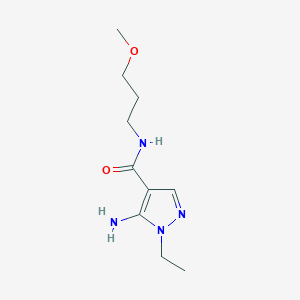![molecular formula C12H13N3O5 B11737697 N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine](/img/structure/B11737697.png)
N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine is a chemical compound with the molecular formula C12H12N4O4 It is known for its distinctive structure, which includes a cyclohexylidene group attached to a hydroxylamine moiety and a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
科学的研究の応用
N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent for the identification and quantitative analysis of carbonyl compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The dinitrophenyl group is known to interact with nucleophilic sites on proteins, leading to modifications that alter their function .
類似化合物との比較
Similar Compounds
2-(2,4-Dinitrophenyl)cyclohexanone oxime: Shares a similar structure but differs in the functional group attached to the cyclohexylidene ring.
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine.
特性
IUPAC Name |
N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYVHYZZLOJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)



![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737637.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11737662.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11737669.png)
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737675.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)

![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737712.png)
